[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a synthetic organic compound that has gained attention for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure comprising a piperidine ring substituted with a cyclopropyl-methyl-amino group and an acetic acid moiety. Its distinct characteristics allow it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
The compound is classified as an amino acid derivative due to the presence of the acetic acid functional group and the amino substituent. It is cataloged under the Chemical Abstracts Service number 1353947-63-3 and can be found in databases such as PubChem, where it is noted for its potential biological activities and applications in drug development .
The synthesis of [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps starting from commercially available precursors. A common synthetic route includes:
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Continuous flow reactors may be used to enhance control over reaction parameters, while purification techniques such as crystallization or chromatography are employed to isolate the desired product.
The molecular structure of [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can be represented by its IUPAC name: 2-[4-[cyclopropyl(methyl)amino]piperidin-1-yl]acetic acid. The structural formula indicates a piperidine ring with a cyclopropyl group attached to an amino group, along with an acetic acid side chain.
[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo several types of chemical reactions:
The compound exhibits typical reactivity associated with amino acids and amines, including basicity due to the presence of amino groups and reactivity towards electrophiles.
Relevant data from analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide insights into the functional groups present and confirm structural integrity during synthesis .
[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid has potential applications in various scientific fields:
This compound exemplifies how synthetic organic chemistry can contribute to advancements in pharmacology and therapeutic development through innovative chemical synthesis and analysis techniques .
The introduction of the cyclopropyl-methyl-amine moiety to the 3-aminopiperidine core relies on regioselective nucleophilic substitution. This typically involves activating the piperidine nitrogen through N-alkylation or reductive amination. In patented routes, 3-aminopiperidine intermediates are reacted with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions (K₂CO₃ or DIPEA) in polar aprotic solvents like acetonitrile or DMF. The reaction proceeds via an SN2 mechanism, demanding precise stoichiometry to avoid over-alkylation [2] [6]. Alternative approaches employ reductive amination using cyclopropylmethylamine and 3-piperidinone derivatives, with NaBH₃CN or NaBH(OAc)₃ as reducing agents. This method improves stereocontrol but requires chiral resolution if enantiopure products are desired [9]. Key challenges include minimizing racemization at the piperidine C3 position and suppressing competing O-alkylation when hydroxylated precursors are used. Microwave irradiation (100–120°C) can accelerate reactions to <30 minutes with yields >85% [6].
Table 1: Nucleophilic Substitution Conditions for Cyclopropyl-methyl-amine Attachment
Piperidine Precursor | Amine Source | Conditions | Yield (%) |
---|---|---|---|
3-Aminopiperidine·HCl | Cyclopropylmethyl bromide | K₂CO₃, CH₃CN, 80°C, 12h | 78 |
3-Piperidinone | Cyclopropylmethylamine | NaBH₃CN, MeOH, 25°C, 24h | 65 |
N-Boc-3-aminopiperidine | Cyclopropylmethyl mesylate | DIPEA, DMF, 100°C, 2h | 92 |
Conjugation of the acetic acid group to the piperidine nitrogen employs carboxymethylation strategies. The most direct route involves alkylating 3-(cyclopropyl-methyl-amino)piperidine with alkyl haloacetates (e.g., ethyl bromoacetate), followed by basic hydrolysis (NaOH/EtOH/H₂O) to yield the target carboxylic acid. This method is efficient but risks N-dealkylation under harsh hydrolysis conditions [1] [6]. Solid-phase alternatives anchor N-Fmoc-protected 3-aminopiperidine to Wang resin via its carboxylic acid group; after Fmoc removal, alkylation with bromoacetic anhydride introduces the acetic acid moiety. Cleavage with TFA then delivers the product, though this route may require chiral chromatography to resolve epimers [10]. Recent advances utilize in situ-activated acetic acid derivatives (e.g., N-hydroxysuccinimide esters) for coupling under mild aqueous conditions (pH 7–8), achieving >90% conversion without racemization [2]. The acetic acid chain enhances water solubility but may limit membrane permeability, necessitating prodrug approaches (Section 1.5).
Table 2: Acetic Acid Conjugation Methods and Efficiency
Alkylating Agent | Base/Solvent | Temperature/Time | Post-Modification | Overall Yield (%) |
---|---|---|---|---|
Ethyl bromoacetate | K₂CO₃ / CH₃CN | 80°C, 8h | NaOH/EtOH, 60°C, 3h | 75 |
Bromoacetic anhydride | DIPEA / DMF | 25°C, 1h | TFA cleavage from resin | 68 |
N-Succinimidyl acetate | NaHCO₃ / H₂O | 25°C, 12h | None | 91 |
The chiral 3-aminopiperidine core is synthesized via asymmetric hydrogenation or chiral resolution. Catalytic asymmetric hydrogenation of enantioenriched pyridinium salts using Ir(I)/P,N-ligand systems achieves up to 98% ee for the cis-3-aminopiperidine isomer—critical for receptor binding selectivity in P2Y12 antagonists [6] [9]. Alternatively, enzymatic resolution with Candida antarctica lipase B separates racemic N-acyl-3-aminopiperidines, yielding enantiopure (>99% ee) amines after hydrolysis. Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) is cost-effective but lower yielding (40–50% per cycle) [8]. Recent innovations leverage ring-closing metathesis of chiral allylamine precursors, generating 3-aminopiperidines with defined stereocenters while avoiding transition-metal catalysts [9]. The (R)-enantiomer of [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid shows 5-fold higher affinity for P2Y1 receptors than the (S)-form, underscoring the need for robust stereocontrol [5].
Table 3: Stereoselective Methods for 3-Aminopiperidine Synthesis
Method | Key Reagent/Catalyst | ee (%) | Predominant Isomer | Ref. |
---|---|---|---|---|
Asymmetric Hydrogenation | Ir(I)/(S)-SegPhos | 98 | cis-(3R) | [9] |
Enzymatic Resolution | Candida antarctica lipase B | >99 | (3R) | [8] |
Chiral Salt Formation | L-Tartaric acid | 95 | cis-(3S) | [6] |
Solid-phase peptide synthesis (SPPS) enables rapid generation of [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid analogs for SAR studies. The 3-aminopiperidine core is anchored to safety-catch linkers (e.g., sulfonyl-based ETB linker) via its carboxylic acid group. After N-Fmoc deprotection with piperidine, cyclopropylmethylamine is coupled using HATU/DIPEA, followed by on-resin alkylation with bromoacetic acid. Oxidation of the sulfinyl linker with m-CPBA then triggers β-elimination under mild amines (morpholine), releasing the product without racemization [10]. This strategy achieves 70% average crude purity for 48 analogs synthesized in parallel, with cycle times of 15–20 minutes per amino acid—significantly faster than traditional methods (80–150 minutes) [3]. Key advantages include:
Table 4: Solid-Phase Synthesis Parameters for Piperidine Analogs
Resin/Linker | Anchoring Chemistry | Cleavage Condition | Purity (Crude, %) | Throughput (Peptides/Run) |
---|---|---|---|---|
Rink Amide MBHA | Amide bond | TFA/water/TIS (95:2.5:2.5) | 50 | 12 |
ETB Sulfinyl Safety-Catch | Ester bond | Morpholine/DMF (1:4), 25°C, 2h | 70 | 96 |
Wang Resin | Ester bond | TFA/DCM (1:1), 1h | 45 | 24 |
The carboxylic acid group in [3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid limits intestinal absorption due to ionization at physiological pH. Prodrugs address this via bioreversible esterification or amidation. Ethyl ester prodrugs, hydrolyzed by carboxylesterases, increase Caco-2 permeability 3.5-fold but suffer from premature hydrolysis in plasma (t1/2 = 45 min) [4]. More stable alternatives include:
Table 5: Bioavailability Parameters of Key Prodrug Designs
Prodrug Type | Activation Mechanism | log P | Oral Bioavailability (Rat, %) | Plasma t1/2 (h) |
---|---|---|---|---|
Ethyl ester | Carboxylesterase | 1.2 | 25 | 0.75 |
Pivaloyloxymethyl (POM) ester | Esterase/CYP450 | 2.8 | 65 | 2.1 |
Sarcosine amide | Intestinal peptidases | -0.7 | 40 | 3.5 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3